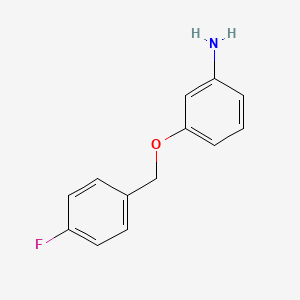
3-(4-Fluoro-benzyloxy)-phenylamine
描述
3-(4-Fluoro-benzyloxy)-phenylamine is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a phenylamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-benzyloxy)-phenylamine typically involves the reaction of 3-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours. The product is then purified through extraction and column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
3-(4-Fluoro-benzyloxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenylamine group into a nitro or nitroso group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
科学研究应用
3-(4-Fluoro-benzyloxy)-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Fluoro-benzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity towards these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorobenzoic acid
- 3-(4-Fluorobenzyloxy)-phenylboronic acid
Uniqueness
3-(4-Fluoro-benzyloxy)-phenylamine is unique due to the presence of both a fluorine atom and a benzyloxy group, which confer distinct chemical properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
生物活性
Overview
3-(4-Fluoro-benzyloxy)-phenylamine, with the molecular formula C₁₃H₁₂FNO and a molecular weight of 217.24 g/mol, is an organic compound notable for its fluorine substitution and benzyloxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and specificity towards these targets, potentially modulating their activity. This interaction can lead to various biological effects, which are currently under investigation.
Biological Activity
Research indicates that compounds similar to this compound have shown promising antimicrobial , antiviral , and anticancer properties. The following table summarizes the findings related to its biological activity:
Case Studies
- Antimicrobial Activity : In a study evaluating derivatives of benzyloxy compounds, several synthesized derivatives were tested against Mycobacterium tuberculosis. Most showed significant antimicrobial activity, indicating that structural modifications could enhance efficacy .
- Cytotoxicity Testing : Compounds derived from this compound were tested for cytotoxicity against HeLa cells. Results indicated that certain derivatives exhibited selective toxicity, suggesting potential for further development as anticancer agents .
- Enzyme Targeting : A recent study highlighted the compound's potential as a dual inhibitor of bacterial topoisomerases, which are crucial for bacterial DNA replication. The lead compound demonstrated low nanomolar inhibition levels, showcasing its therapeutic promise against multidrug-resistant bacterial strains .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes significantly to its biological activity. The fluorine atom not only enhances lipophilicity but also affects metabolic stability and permeability across cellular membranes. Comparative studies with similar compounds have shown that modifications in the benzyloxy group can drastically alter the pharmacokinetic properties and biological efficacy .
属性
IUPAC Name |
3-[(4-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPRJKHUMLXCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














